Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate
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Overview
Description
Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate: is a chemical compound with the molecular formula C15H9N2NaO2 and a molecular weight of 272.24 g/mol . It is known for its unique structure, which combines a quinoline ring with a pyridine moiety, making it a valuable compound in various scientific research fields.
Scientific Research Applications
Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Safety and Hazards
The safety information for Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyridin-2-yl)quinoline-4-carboxylate typically involves the reaction of 2-pyridinyl-4-quinolinecarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Mechanism of Action
The mechanism of action of sodium 2-(pyridin-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic compound with a similar core structure.
Pyridine: Another nitrogen-containing heterocycle that shares structural similarities.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, showing similar pharmacological properties
Uniqueness: Sodium 2-(pyridin-2-yl)quinoline-4-carboxylate stands out due to its combination of a quinoline ring with a pyridine moiety, providing unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over other similar compounds .
Properties
IUPAC Name |
sodium;2-pyridin-2-ylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2.Na/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12;/h1-9H,(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXALSHJIZPBB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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